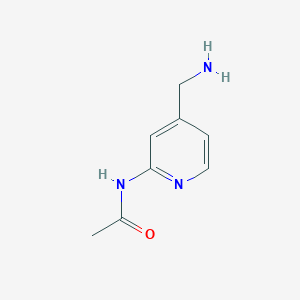
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine is a heterocyclic compound that contains a pyridine ring substituted with an ethoxyvinyl group and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction involves the coupling of (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed conditions to form the ethoxyvinyl-substituted pyridine.
Amide Formation: The intermediate product is then reacted with ammonia in methanol to form the corresponding amide.
Cyclization: The amide undergoes cyclization under acidic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The ethoxyvinyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Ammonia in Methanol: Used for amide formation.
Acidic Conditions: Used for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cyclization reactions can produce fused heterocyclic compounds .
科学研究应用
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of pyridine derivatives and their potential therapeutic applications.
作用机制
The mechanism of action of 3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyvinyl and fluorine substituents can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
2-Amino-pyrido[3,4-d]pyrimidine: A similar compound used as a kinase inhibitor scaffold.
Pyrrolopyrazine Derivatives: Compounds with similar biological activities, such as antimicrobial and kinase inhibitory properties.
Uniqueness
3-(2-Ethoxyvinyl)-5-fluoropyridin-4-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.
属性
分子式 |
C9H11FN2O |
|---|---|
分子量 |
182.19 g/mol |
IUPAC 名称 |
3-[(E)-2-ethoxyethenyl]-5-fluoropyridin-4-amine |
InChI |
InChI=1S/C9H11FN2O/c1-2-13-4-3-7-5-12-6-8(10)9(7)11/h3-6H,2H2,1H3,(H2,11,12)/b4-3+ |
InChI 键 |
KRQMMQWVIOGZLA-ONEGZZNKSA-N |
手性 SMILES |
CCO/C=C/C1=CN=CC(=C1N)F |
规范 SMILES |
CCOC=CC1=CN=CC(=C1N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)
![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)




![Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B13103429.png)


![4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B13103450.png)



